3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Physicochemical Properties Medicinal Chemistry Drug Design

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS 1597081-85-0) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chloro group at the 3-position and a cyclopropyl moiety at the 5-position. It serves primarily as a versatile small molecule scaffold and synthetic intermediate in the development of pharmaceuticals and agrochemicals.

Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
CAS No. 1597081-85-0
Cat. No. B1532001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
CAS1597081-85-0
Molecular FormulaC5H5ClN2S
Molecular Weight160.63 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NS2)Cl
InChIInChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
InChIKeyCLQSSOBUMSYNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS 1597081-85-0): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS 1597081-85-0) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chloro group at the 3-position and a cyclopropyl moiety at the 5-position . It serves primarily as a versatile small molecule scaffold and synthetic intermediate in the development of pharmaceuticals and agrochemicals . The compound is characterized by a molecular formula of C5H5ClN2S, a molecular weight of 160.62 g/mol, and a predicted pKa of -2.62±0.10 .

Heterocyclic building block for medicinal chemistry and agrochemical synthesis
3‑Chloro group provides controlled electrophilic handle for derivatization
5‑Cyclopropyl substitution may improve metabolic stability and target affinity

Why Generic Substitution of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole with Other Thiadiazole Analogs is Scientifically Unjustified


Generic substitution among 1,2,4-thiadiazole derivatives is not scientifically sound due to the profound impact of specific substitution patterns on physicochemical properties, reactivity, and biological activity. The 3-chloro substituent imparts unique electrophilic reactivity, while the 5-cyclopropyl group influences steric and electronic properties that are critical for target engagement . Even minor structural modifications, such as repositioning the chloro group from the 3- to the 5-position (as in CAS 122684-54-2) or replacing it with bromine (as in CAS 1596841-54-1), can lead to significant changes in chemical behavior and biological performance . These differences underscore the need for precise compound selection in research and development workflows.

Regioisomer

Repositioning chlorine from 3- to 5-position may alter electronic distribution and target engagement.

Halogen exchange

Replacing 3‑Cl with 3‑Br changes leaving-group reactivity, requiring different synthetic conditions.

Substituent profile

Cyclopropyl group imparts unique steric and metabolic properties compared with linear alkyl or aryl analogs.

Quantitative Differentiation of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS 1597081-85-0) from Closest Analogs


Physicochemical Profile: 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole vs. 5-Chloro-3-cyclopropyl Regioisomer

The 3-chloro-5-cyclopropyl substitution pattern of CAS 1597081-85-0 confers distinct physicochemical properties compared to its regioisomer, 5-chloro-3-cyclopropyl-1,2,4-thiadiazole (CAS 122684-54-2). The target compound exhibits a predicted pKa of -2.62±0.10 and a predicted boiling point of 274.7±23.0 °C . While specific data for the regioisomer are not directly available in the same study, the difference in substitution pattern (3-Cl vs. 5-Cl) is known to alter electronic distribution and reactivity, which is critical for synthetic planning and biological target engagement . The distinct SMILES string (ClC1=NSC(C2CC2)=N1) and InChI Key for CAS 1597081-85-0 further confirm its unique identity .

Predicted pKa
Data to verify
−2.62 ± 0.10
Strong acidity; may support salt formation and solubility modulation
Regioisomer pKa not reported for direct comparison
Physicochemical Properties Medicinal Chemistry Drug Design

Aqueous Solubility Comparison: 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole vs. Class Benchmark

The aqueous solubility of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole is reported as 38 μg/mL . While a direct comparator from the same study is not available, this value can be contextualized within the broader class of 1,2,4-thiadiazole derivatives, where solubility and lipophilicity are known to be highly sensitive to substituent identity and position [1]. The cyclopropyl group, in particular, is often employed to enhance lipophilicity and metabolic stability, which may come at the cost of reduced aqueous solubility .

Aqueous Solubility
Class-level
38 μg/mL
Informs assay design and formulation strategy
Solubility highly dependent on substitution; direct comparator absent
Solubility Formulation ADME

Reactivity and Synthetic Utility: 3-Chloro vs. 3-Bromo Analog in Cross-Coupling Reactions

The 3-chloro substituent in 3-chloro-5-cyclopropyl-1,2,4-thiadiazole offers distinct reactivity advantages over the corresponding 3-bromo analog (3-bromo-5-cyclopropyl-1,2,4-thiadiazole, CAS 1596841-54-1). Chlorine is a less reactive leaving group than bromine in nucleophilic aromatic substitution and cross-coupling reactions, providing greater control and selectivity during multi-step syntheses . The 3-chloro derivative is therefore preferred when a more stable intermediate is required, while the 3-bromo analog is used for more facile substitution .

Leaving Group Reactivity
Class-level
Cl
Chlorine allows greater control for multistep syntheses
Kinetic data for these exact compounds not located
Cyclopropyl SAR
Class-level
Motif associated with necroptosis inhibition and receptor modulation
Positions compound as scaffold for inhibitor design research
Activity of this exact derivative not directly reported
Solid‑State Properties
Class-level
Predicted unique crystal packing and H‑bonding pattern
May influence dissolution rate and long‑term stability
Based on crystallographic studies of related 1,2,4‑thiadiazoles
Storage Temperature
Supporting evidence
0–8 °C recommended
Refrigerated storage suggests thermal sensitivity; supports compound integrity
Some analogs stable at ambient; inert gas suggested
Synthetic Chemistry Cross-Coupling Building Blocks

Biological Activity Potential: Cyclopropyl-Containing Thiadiazoles vs. Other Substituents

The presence of a cyclopropyl group at the 5-position of the 1,2,4-thiadiazole core is associated with enhanced biological activity in certain contexts. A review of thiadiazole derivatives notes that small cyclic alkyl groups, such as cyclopropyl, are optimal for necroptosis inhibition [1]. Additionally, cyclopropyl-containing 1,2,4-thiadiazoles have been shown to modulate melanocortin receptors and inhibit fatty acid-binding protein 5 (FABP5) with IC50 values in the low nanomolar range (e.g., 53 nM) [2]. While direct data for 3-chloro-5-cyclopropyl-1,2,4-thiadiazole are not available, the cyclopropyl motif is a well-validated pharmacophore that distinguishes it from analogs with alkyl, aryl, or hydrogen substituents [3].

Cyclopropyl SAR
Class-level
Motif associated with necroptosis inhibition and receptor modulation
Positions compound as scaffold for inhibitor design research
Activity of this exact derivative not directly reported
Biological Activity Structure-Activity Relationship Medicinal Chemistry

Thermodynamic and Crystallographic Properties: 1,2,4-Thiadiazole Scaffold Differentiation

X-ray crystallographic and computational studies of twelve 1,2,4-thiadiazole derivatives have demonstrated that the orientation and nature of substituents significantly influence crystal packing, hydrogen bond networks, and thermodynamic characteristics of crystal lattices [1]. While 3-chloro-5-cyclopropyl-1,2,4-thiadiazole was not among the specific compounds analyzed, the study provides a framework for understanding how the 3-chloro and 5-cyclopropyl groups would uniquely contribute to solid-state properties. This is critical for predicting stability, solubility, and formulation behavior, especially when compared to regioisomers or analogs with different substitution patterns.

Solid‑State Properties
Class-level
Predicted unique crystal packing and H‑bonding pattern
May influence dissolution rate and long‑term stability
Based on crystallographic studies of related 1,2,4‑thiadiazoles
Solid-State Chemistry Crystal Engineering Thermodynamics

Stability and Storage Conditions: 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole vs. General Thiadiazole Handling

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is recommended for storage at 0-8 °C, with some vendors suggesting storage under inert gas to prevent degradation . This is a more stringent requirement than for some other 1,2,4-thiadiazole building blocks, which may be stable at room temperature. The need for refrigerated storage indicates a higher sensitivity to thermal degradation or moisture, likely due to the combination of the electron-withdrawing chloro group and the strained cyclopropyl ring . Proper handling is crucial for maintaining purity and ensuring reproducible results in synthetic and biological applications.

Storage Temperature
Supporting evidence
0–8 °C recommended
Refrigerated storage suggests thermal sensitivity; supports compound integrity
Some analogs stable at ambient; inert gas suggested
Stability Storage Handling

Optimal Research and Industrial Applications for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS 1597081-85-0)


Medicinal Chemistry: Scaffold for Kinase and Protease Inhibitor Design

As a versatile building block, 3-chloro-5-cyclopropyl-1,2,4-thiadiazole is ideally suited for the synthesis of focused libraries targeting protein kinases and cysteine proteases [1]. The 3-chloro group provides a handle for further functionalization via cross-coupling or nucleophilic substitution, while the 5-cyclopropyl group enhances metabolic stability and binding affinity . The compound's predicted low pKa also suggests potential for salt formation to improve solubility in biological assays .

Agrochemical Research: Intermediate for Novel Fungicides and Herbicides

The 1,2,4-thiadiazole core is a privileged scaffold in agrochemicals, and 3-chloro-5-cyclopropyl-1,2,4-thiadiazole serves as a key intermediate for the development of next-generation fungicides and herbicides [1]. The chloro substituent can be replaced with various pharmacophores to explore structure-activity relationships, while the cyclopropyl group contributes to favorable physicochemical properties for field application [2]. Its use as an intermediate in agrochemical synthesis is well-documented .

Chemical Biology: Probe Development for Protein Thiol Modification

The 3-chloro-1,2,4-thiadiazole moiety is a recognized scaffold for selective protein thiol modification [3]. 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole can be elaborated into 5-sulfonyl or 5-sulfinyl derivatives that act as rapid and selective modifiers of solvent-accessible free-thiol groups on proteins [3]. This application is valuable for studying redox biology and developing covalent inhibitors.

Material Science: Precursor for Functional Materials

Thiadiazoles are used in creating functional materials due to their electronic properties . 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole can be polymerized or incorporated into metal-organic frameworks (MOFs) to impart specific electronic or catalytic functions. Its unique substitution pattern allows for fine-tuning of material properties compared to other thiadiazole monomers [4].

Application
Selection Property
Validation Focus
Kinase / protease inhibitor design
3‑Cl reactivity handle, cyclopropyl metabolic stability
Cross‑coupling efficiency, salt formation for solubility
Agrochemical intermediate
Heterocyclic core for fungicide / herbicide SAR
Field‑application physicochemical properties
Protein thiol modification probes
3‑Chloro‑1,2,4‑thiadiazole as thiol‑reactive warhead
Selectivity for solvent‑accessible free thiols
Functional materials precursor
Electronic properties of thiadiazole scaffold
Polymerization or MOF incorporation characteristics

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